2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine
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Overview
Description
2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine is a nitrogen-containing heterocyclic compound. It features a cyclopentane ring fused to a pyrazine ring, with three methyl groups attached at positions 2, 3, and 7. This compound is part of a broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like t-BuOOH in the presence of catalysts such as Mn(OTf)2.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: t-BuOOH (tert-Butyl hydroperoxide) and Mn(OTf)2 (Manganese triflate) as catalysts.
Reduction: Hydrogen gas with palladium on activated charcoal as a catalyst.
Substitution: Various alkylating agents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with different functional groups.
Scientific Research Applications
2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The exact mechanism of action of 2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, some pyrazine derivatives are known to inhibit certain enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine can be compared with other pyrazine derivatives, such as:
2,3,5-Trimethylpyrazine: Known for its use as a flavor ingredient in the food industry.
5H-pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Formed through oxidation reactions and has different biological activities.
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,3,5-trimethyl-7H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C10H12N2/c1-6-4-5-9-10(6)12-8(3)7(2)11-9/h4H,5H2,1-3H3 |
InChI Key |
VVEWXTSXLWOOJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2=NC(=C(N=C12)C)C |
Origin of Product |
United States |
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